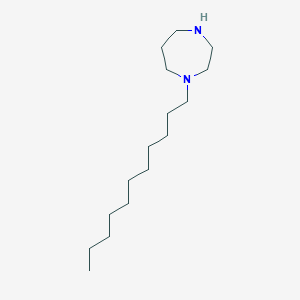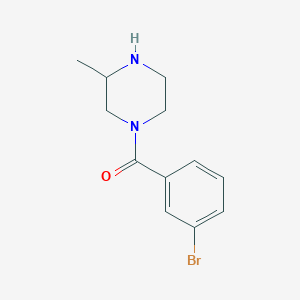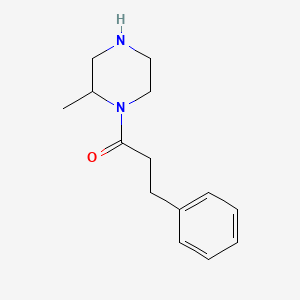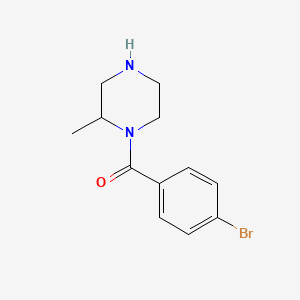![molecular formula C10H6Br2N4 B6362557 2-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile CAS No. 1240574-03-1](/img/structure/B6362557.png)
2-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including DBT, has been reported in various studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of DBT is characterized by the presence of two bromine atoms attached to a 1,2,4-triazole ring, which is further linked to a benzonitrile group. The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Physical and Chemical Properties Analysis
DBT has a molecular weight of 341.99 g/mol. Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not explicitly mentioned in the available literature.Applications De Recherche Scientifique
Synthesis Pathways and Chemical Properties A study detailed the facile synthesis of novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives, closely related to 2-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile. These compounds were synthesized and characterized spectroscopically, revealing their potential as antimicrobial agents (Al‐Azmi & Mahmoud, 2020). In another study, a novel stilbene with a triazole ring was synthesized by condensation with 4-[(1H-1,2,4-triazol-1-yl)methyl]benzonitrile, highlighting the structural versatility and potential applications of such compounds (Wei-wei, 2008).
Antimicrobial and Anticancer Properties Compounds featuring 1,2,4-triazole cores, akin to this compound, are noted for their significant antifungal, antidepressant, and notably anticancer properties. The research aimed to develop new compounds in this class, with a specific focus on their structural, physical, and chemical properties, underscoring the medical significance of this chemical structure (Rud, Kaplaushenko, & Kucheryavyi, 2016).
Structural and Molecular Studies Research on the structural basis and structure-activity relationship (SAR) for a specific tankyrase 1/2 inhibitor, G007-LK, which is based on a 1,2,4-triazole core, revealed unique structural features in the extended adenosine binding pocket. This offers insights into the compound's high target selectivity and specificity, demonstrating the structural significance of 1,2,4-triazole derivatives in pharmacological contexts (Voronkov et al., 2013).
Orientations Futures
The future directions for the study of DBT and similar compounds could involve further exploration of their anticancer activities . The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Therefore, DBT and similar compounds could be further studied for their potential therapeutic applications.
Mécanisme D'action
Target of Action
1,2,4-triazole derivatives have been reported to show promising anticancer activity . They have been evaluated against various human cancer cell lines . The specific targets can vary depending on the specific derivative and the type of cancer cells.
Mode of Action
It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . This suggests that the compound might interact with its targets through hydrogen bonding, leading to changes in the function of the targets.
Biochemical Pathways
Given the anticancer activity of 1,2,4-triazole derivatives , it can be inferred that the compound might affect pathways related to cell proliferation and survival. The exact downstream effects would depend on the specific targets and the type of cells.
Result of Action
Given the reported anticancer activity of 1,2,4-triazole derivatives , it can be inferred that the compound might induce cytotoxic effects in cancer cells, leading to their death or growth inhibition.
Analyse Biochimique
Biochemical Properties
2-[(3,5-Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. The compound is known to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. For instance, it may bind to the active sites of enzymes, altering their activity and thus influencing the overall metabolic flux. The specific nature of these interactions can vary, but they often involve hydrogen bonding and hydrophobic interactions facilitated by the bromine atoms on the triazole ring .
Cellular Effects
The effects of 2-[(3,5-Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile on cells are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways by interacting with key proteins involved in signal transduction, leading to changes in gene expression profiles. Additionally, the compound can affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic state of the cell .
Molecular Mechanism
At the molecular level, 2-[(3,5-Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile exerts its effects through specific binding interactions with biomolecules. The bromine atoms on the triazole ring facilitate binding to enzyme active sites, potentially leading to enzyme inhibition or activation. This binding can result in conformational changes in the enzyme, affecting its catalytic activity. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(3,5-Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 2-[(3,5-Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and gene expression. At higher doses, toxic or adverse effects may be observed, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
2-[(3,5-Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound may influence the levels of specific metabolites by modulating enzyme activity, thereby affecting the overall metabolic state of the cell. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, 2-[(3,5-Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile is transported and distributed through specific mechanisms. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions are essential for determining the compound’s bioavailability and its overall efficacy in biochemical applications .
Subcellular Localization
The subcellular localization of 2-[(3,5-Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile is a key factor in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects. Understanding the subcellular distribution of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications .
Propriétés
IUPAC Name |
2-[(3,5-dibromo-1,2,4-triazol-1-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2N4/c11-9-14-10(12)16(15-9)6-8-4-2-1-3-7(8)5-13/h1-4H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHPEMMRQSICKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=NC(=N2)Br)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Butylamino)methyl]-N,N-dimethylaniline dihydrochloride](/img/structure/B6362508.png)
![1-[(2,5-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362516.png)




![3,5-Dibromo-1-[(2,3-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362552.png)
![1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6362568.png)
![4-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole](/img/structure/B6362572.png)

![1-[(4-tert-Butylphenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6362592.png)
